3-(2-Methylpiperidin-1-yl)propanenitrile
Overview
Description
3-(2-Methylpiperidin-1-yl)propanenitrile is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrile group attached to a propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile typically involves the reaction of 2-methylpiperidine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methylpiperidine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpiperidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylpiperidin-1-yl)propanenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylpiperidin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperidine: A precursor in the synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile.
Piperidine: The parent compound of 2-Methylpiperidine, widely used in organic synthesis.
Propanenitrile: A simple nitrile compound used as a starting material in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a nitrile group, which confer distinct chemical and biological properties.
Biological Activity
3-(2-Methylpiperidin-1-yl)propanenitrile (also known as compound 140837-33-8) is a synthetic organic compound notable for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a nitrile group and a piperidine ring, which are significant in medicinal chemistry due to their roles in various pharmacological activities. The structure can be represented as follows:
- Chemical Formula : C₉H₁₄N₂
- Molecular Weight : 150.22 g/mol
The biological activity of this compound is primarily linked to its interaction with various biological targets, including protein kinases. These interactions can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Key Targets:
- Janus Kinases (JAKs) : This compound has been studied for its role as a modulator of JAK activity, which is crucial in the treatment of immune-related diseases and cancers. Inhibiting JAK pathways can lead to reduced inflammation and altered immune responses .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: MCF-7 Breast Cancer Cells
In vitro studies demonstrated that the compound effectively inhibited the proliferation of MCF-7 cells, a breast cancer cell line. The half-maximal inhibitory concentration (IC50) was determined to be approximately 27 nM, indicating potent activity .
Antinociceptive Effects
The compound's analgesic properties were evaluated using the formalin test in mice, which assesses pain response in two phases. Results showed significant antinociceptive activity with effective doses leading to reduced pain responses in both acute and chronic phases .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Studies have suggested favorable absorption characteristics with notable tissue distribution.
Parameter | Value |
---|---|
Biological Half-Life | ~128 minutes |
Oral Bioavailability | ~46% |
Peak Plasma Concentration | Varies by formulation |
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity:
- Methyl Scanning Approach : Modifications at specific positions on the piperidine ring have been explored to improve potency and selectivity against cancer cell lines .
- JAK Inhibition Studies : Variants of this compound have been synthesized to assess their efficacy as JAK inhibitors, with some showing improved stability and bioavailability compared to earlier iterations .
Properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-9-5-2-3-7-11(9)8-4-6-10/h9H,2-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFHISLGBSSBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341627 | |
Record name | 3-(2-methylpiperidin-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140837-33-8 | |
Record name | 3-(2-methylpiperidin-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Cyanoethyl)-2-pipecoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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